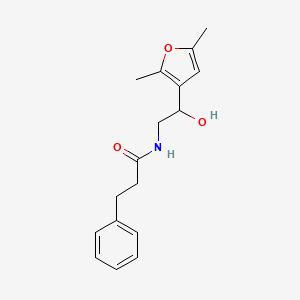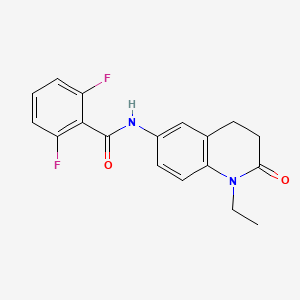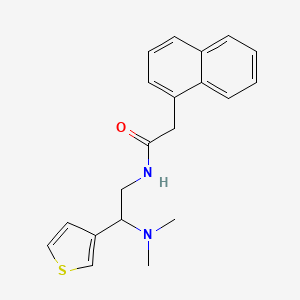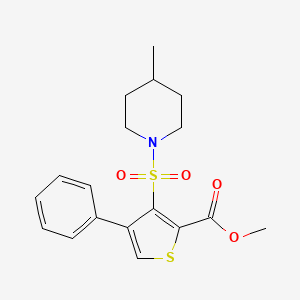![molecular formula C27H30ClN5O3 B2432384 N-Cyclohexyl-4-Isobutyl-2-(3-Chlorbenzyl)-1,5-Dioxo-1,2,4,5-Tetrahydro-[1,2,4]Triazolo[4,3-a]Chinoxalin-8-Carboxamid CAS No. 1223820-63-0](/img/structure/B2432384.png)
N-Cyclohexyl-4-Isobutyl-2-(3-Chlorbenzyl)-1,5-Dioxo-1,2,4,5-Tetrahydro-[1,2,4]Triazolo[4,3-a]Chinoxalin-8-Carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H30ClN5O3 and its molecular weight is 508.02. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Triazol-Derivate wurden auf ihre antibakteriellen Eigenschaften untersucht. Die fragliche Verbindung kann antimikrobielle Wirkungen gegen verschiedene Bakterienstämme zeigen. Forscher könnten ihren Wirkmechanismus, ihre Wirksamkeit und ihren potenziellen Einsatz zur Bekämpfung multiresistenter Krankheitserreger untersuchen .
- Aufgrund des Vorhandenseins des Triazol-Kerns könnte diese Verbindung auch eine antifungale Aktivität besitzen. Die Untersuchung ihrer Wirksamkeit gegen Pilzinfektionen könnte ein wertvoller Forschungsbereich sein .
- Triazole wurden als potenzielle antivirale Wirkstoffe untersucht. Forscher könnten beurteilen, ob diese Verbindung hemmende Wirkungen gegen bestimmte Viren zeigt. Das Verständnis ihres Wirkmechanismus und ihrer potenziellen klinischen Anwendungen wäre entscheidend .
- Einige Triazol-Derivate zeigen antioxidative Eigenschaften. Die Untersuchung, ob diese Verbindung freie Radikale abfangen und Zellen vor oxidativem Schaden schützen kann, wäre relevant .
- Triazole wurden auf ihr entzündungshemmendes Potenzial untersucht. Forscher könnten untersuchen, ob diese Verbindung entzündungshemmende Signalwege moduliert und zur Reduzierung von Entzündungen beiträgt .
- Das Triazol-Gerüst wurde in verschiedene Antikrebsmittel integriert. Forscher könnten untersuchen, ob diese Verbindung zytotoxische Wirkungen gegen Krebszellen zeigt, ihre Selektivität und potenzielle Wirkmechanismen .
Antibakterielle Aktivität
Antifungales Potenzial
Antivirale Eigenschaften
Antioxidative Aktivität
Entzündungshemmende Wirkungen
Krebsforschung
Zusammenfassend lässt sich sagen, dass die Triazol-Struktur dieser Verbindung eine breite Palette von Möglichkeiten für die wissenschaftliche Erforschung eröffnet, von antibakteriellen und antifungalischen Anwendungen bis hin zu potenziellen antiviralen und antikanzerogenen Eigenschaften. Weitere Studien sind erforderlich, um ihr volles therapeutisches Potenzial und ihre Wirkmechanismen aufzudecken . . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, fragen Sie einfach! 😊
Wirkmechanismus
Target of Action
The primary target of this compound is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine, such as tumors and ischemia .
Mode of Action
The compound acts as an antagonist of the A2B receptor This binding blocks the receptor and prevents it from binding to its natural ligand, which is adenosine in the case of the A2B receptor . This blockage can inhibit the downstream effects that would normally be triggered by the activation of the receptor .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, and subsequently angiogenesis, which is one of the major mechanisms for tumor growth regulation . Therefore, by acting as an antagonist of the A2B receptor, this compound could potentially inhibit these pathways and their downstream effects .
Pharmacokinetics
Similar compounds with the [1,2,4]triazolo[4,3-a]quinazoline scaffold have been studied, and their in silico admet profiles have been summarized
Result of Action
The antagonistic action of this compound on the A2B receptor could potentially result in anticancer activity . By blocking the A2B receptor, the compound may inhibit the release of angiogenic factors and thus the growth of tumors . In addition, the compound could potentially influence the balance of pro-apoptotic and pro-oncogenic proteins, such as Bcl-2-associated X protein (BAX) and Bcl-2 .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include the concentration of adenosine in the local environment, as the A2B receptor requires a high level of adenosine for activation Other factors could include the pH and temperature of the environment, the presence of other interacting molecules, and the specific characteristics of the tumor microenvironment
Biochemische Analyse
Biochemical Properties
Triazoloquinazolines, including 2-[(3-chlorophenyl)methyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Cellular Effects
Related triazoloquinazoline derivatives have shown promising anticancer activities against various cancer cell lines, such as HepG2, HCT-116, and MCF-7 .
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN5O3/c1-17(2)15-31-25(35)22-12-11-19(24(34)29-21-9-4-3-5-10-21)14-23(22)33-26(31)30-32(27(33)36)16-18-7-6-8-20(28)13-18/h6-8,11-14,17,21H,3-5,9-10,15-16H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFKTAAXUOHXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2432303.png)

![2-Chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]acetamide](/img/structure/B2432305.png)
![1-Ethyl-3-methyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2432306.png)



![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine](/img/structure/B2432311.png)


![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)
![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)

![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)
